molecular formula C5H6N2 B1584649 2-Vinyl-1H-imidazole CAS No. 43129-93-7

2-Vinyl-1H-imidazole

Cat. No. B1584649
CAS RN: 43129-93-7
M. Wt: 94.11 g/mol
InChI Key: MLMGJTAJUDSUKA-UHFFFAOYSA-N
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Description

2-Vinyl-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic compound that contains three carbon atoms, two nitrogen atoms, and two double bonds . It is also known as 1,3-diazole . Imidazole is a key component in many functional molecules and is used in a variety of applications .


Synthesis Analysis

The synthesis of imidazoles has seen significant advances recently . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The synthesis of 2-nitro-1-vinyl-1H-imidazole has been previously described in the literature . In this new protocol, the main advantage is the possibility of obtaining halogenated or vinylic derivatives, simply by changing reaction conditions such as temperature and stoichiometry .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Medicine: Anticancer and Antimicrobial Applications

2-Vinyl-1H-imidazole derivatives are pivotal in synthesizing biologically active molecules, including anticancer , anti-aging , anticoagulant , anti-inflammatory , antimicrobial , anti-tubercular , antidiabetic , antimalarial , antiviral drugs , and enzyme inhibitors . These compounds are integral in developing new therapeutic agents that target a wide range of diseases.

Synthetic Chemistry: Catalysts and Reagents

In synthetic chemistry, 2-Vinyl-1H-imidazole is utilized in multicomponent reactions under various conditions, emphasizing the role of catalysts and optimizing synthetic efficiency . It’s a key component in creating functional molecules used in everyday applications .

Industry: Coatings and Adhesives

The imidazole ring in 2-Vinyl-1H-imidazole acts as a base, nucleophile, or chelating agent, making it valuable in industrial applications such as coating electrodes , fuel cell membranes , and separations , including CO2 adsorption and the adsorption of metal ions .

Green Chemistry: Sustainable Synthesis

2-Vinyl-1H-imidazole derivatives are increasingly popular due to their role in green chemistry . They are used as ionic liquids and N-heterocyclic carbenes (NHCs) , promoting environmentally friendly methods in chemical organic synthesis .

Organometallic Catalysis: Transition Metal Complexes

In organometallic catalysis, 2-Vinyl-1H-imidazole-based compounds serve as ligands for transition metals, facilitating various catalytic processes . They are essential in creating complexes that are used in a wide array of catalytic reactions.

N-Heterocyclic Carbenes: Ligands and Stabilizers

As N-heterocyclic carbenes, 2-Vinyl-1H-imidazole derivatives act as ligands for metal-mediated catalysis and stabilize distonic radical cations. They are crucial in developing efficient catalytic processes and novel materials .

Energetic Materials: Propellants and Explosives

Imidazolium-based energetic ionic liquids derived from 2-Vinyl-1H-imidazole have potential applications as propellants and explosives due to their high thermal stabilities and low melting points, making them ideal for handling and transporting explosive materials .

Safety And Hazards

Imidazole is combustible and forms explosive mixtures with air on intense heating . It is advised to work under a hood, avoid inhaling the substance/mixture, and avoid generation of vapors/aerosols . It is also recommended to keep away from open flames, hot surfaces, and sources of ignition .

Future Directions

The results presented in recent studies demonstrate that 2-nitro-1-vinyl-1H-imidazole can be easily obtained, possessing great potential for use in the design of new antichagasic drugs through a molecular hybridization strategy using known coupling reactions . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .

properties

IUPAC Name

2-ethenyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2/c1-2-5-6-3-4-7-5/h2-4H,1H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMGJTAJUDSUKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=NC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70340465
Record name 2-Vinylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Vinyl-1H-imidazole

CAS RN

43129-93-7
Record name 2-Vinylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are some potential applications of 2-Vinyl-1H-imidazole in polymer chemistry?

A1: 2-Vinyl-1H-imidazole is a versatile monomer that can be polymerized to create polymers with various properties. Its imidazole ring introduces nitrogen atoms into the polymer backbone, leading to interesting properties such as:

  • Antibacterial activity: As mentioned in the research paper, some 2-ethenyl-1H-imidazole derivatives demonstrate potent antibacterial activity. [] This property can be explored in the development of new polymeric materials with inherent antimicrobial properties.

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